6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM
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Overview
Description
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM, also known as 6-Methoxy-N-(3-sulfopropyl)quinolinium, is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is primarily used as a chloride ion fluorescent indicator due to its unique properties, including its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM typically involves the reaction of 6-methoxyquinoline with 3-chloropropylsulfonic acid under specific conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM involves its ability to act as a fluorescent probe The compound is excited by ultraviolet light at a specific wavelength (344 nm) and emits fluorescence at a different wavelength (443 nm)This quenching effect allows for the quantitative measurement of chloride ion concentrations based on the decrease in fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
Lucigenin: Another fluorescent dye used for detecting chloride ions.
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide): A chloride-sensitive fluorescent indicator similar to 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM.
Uniqueness
This compound is unique due to its high sensitivity and specificity for chloride ions. Its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C13H16NO4S+ |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3/p+1 |
InChI Key |
ZVDGOJFPFMINBM-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)O |
Pictograms |
Irritant |
Synonyms |
6-M-SPQ 6-methoxy-N-(3-sulfopropyl)quinolinium |
Origin of Product |
United States |
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